Cas no 21492-80-8 ((4-Amino-phenyl)-urea)

(4-Amino-phenyl)-urea is a urea derivative featuring an aromatic amine functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for versatile reactivity, particularly in the formation of heterocyclic compounds or as a precursor for dyes and polymers. The compound exhibits stability under standard conditions, facilitating handling and storage. Its amino group enables selective modifications, supporting its use in coupling reactions or as a building block for bioactive molecules. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows. The compound's balanced solubility in polar and semi-polar solvents further enhances its utility in diverse chemical processes.
(4-Amino-phenyl)-urea structure
(4-Amino-phenyl)-urea structure
商品名:(4-Amino-phenyl)-urea
CAS番号:21492-80-8
MF:C7H9N3O
メガワット:151.16586
MDL:MFCD09047111
CID:249795
PubChem ID:408346

(4-Amino-phenyl)-urea 化学的及び物理的性質

名前と識別子

    • 1-(4-Aminophenyl)urea
    • (4-aminophenyl)urea
    • (4-AMINO-PHENYL)-UREA
    • Urea,N-(4-aminophenyl)-
    • (4-Amino-phenyl)-harnstoff
    • 4-(1-ureido)aniline
    • p-ureidoaniline
    • Urea,N-(4-aminophenyl)
    • A815416
    • 21492-80-8
    • SCHEMBL6879129
    • DTXSID70328243
    • MFCD09047111
    • Z239123648
    • AS-35914
    • N-(4-aminophenyl)urea
    • AKOS000131193
    • J-014104
    • WAA49280
    • XVCKCCODMHCXJD-UHFFFAOYSA-N
    • FT-0735506
    • EN300-27704
    • CS-0215691
    • (4-Amino-phenyl)-urea
    • MDL: MFCD09047111
    • インチ: InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
    • InChIKey: XVCKCCODMHCXJD-UHFFFAOYSA-N
    • ほほえんだ: NC(NC1=CC=C(N)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 151.07500
  • どういたいしつりょう: 151.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • PSA: 81.14000
  • LogP: 2.11390

(4-Amino-phenyl)-urea セキュリティ情報

(4-Amino-phenyl)-urea 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Amino-phenyl)-urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB283249-250 mg
(4-Amino-phenyl)-urea; .
21492-80-8
250 mg
€271.00 2023-07-20
Enamine
EN300-27704-0.25g
(4-aminophenyl)urea
21492-80-8 95.0%
0.25g
$105.0 2025-03-20
abcr
AB283249-10g
(4-Amino-phenyl)-urea; .
21492-80-8
10g
€1819.00 2025-02-15
Fluorochem
036720-1g
4-Amino-phenyl)-urea
21492-80-8 97%
1g
£277.00 2022-03-01
Fluorochem
036720-5g
4-Amino-phenyl)-urea
21492-80-8 97%
5g
£1325.00 2022-03-01
Key Organics Ltd
AS-35914-1MG
(4-amino-phenyl)-urea
21492-80-8 >97%
1mg
£37.00 2025-02-09
Enamine
EN300-27704-1.0g
(4-aminophenyl)urea
21492-80-8 95.0%
1.0g
$284.0 2025-03-20
Aaron
AR007R0B-500mg
Urea,N-(4-aminophenyl)-
21492-80-8 95%
500mg
$296.00 2025-01-23
Aaron
AR007R0B-250mg
Urea,N-(4-aminophenyl)-
21492-80-8 95%
250mg
$170.00 2025-01-23
Aaron
AR007R0B-2.5g
Urea,N-(4-aminophenyl)-
21492-80-8 95%
2.5g
$793.00 2025-01-23

(4-Amino-phenyl)-urea 関連文献

(4-Amino-phenyl)-ureaに関する追加情報

Introduction to (4-Amino-phenyl)-urea (CAS No: 21492-80-8)

Chemical Overview of (4-Amino-phenyl)-urea

(4-Amino-phenyl)-urea, a compound with the CAS registry number 21492-80-8, is an organic chemical entity that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which consists of a urea group (-NHC(O)NH-) attached to a para-substituted phenyl ring bearing an amino group (-NH₂). The molecular formula of (4-Amino-phenyl)-urea is C₆H₇N₃O, and its molecular weight is approximately 137.15 g/mol.

The synthesis of (4-Amino-phenyl)-urea typically involves the reaction of urea with 4-aminoaniline under specific conditions, such as heating in the presence of an acid catalyst or using a solvent like ethanol or water. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, including the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption.

Applications in Pharmaceuticals and Biotechnology

The biomedical applications of (4-Amino-phenyl)-urea have been extensively studied in recent years. One of the most promising areas is its potential as a precursor for drug development, particularly in the design of bioactive molecules targeting various diseases such as cancer, inflammation, and infectious diseases. For instance, researchers have explored the use of (4-Amino-phenyl)-urea as a building block for constructing inhibitors of key enzymes involved in cellular signaling pathways.

In a groundbreaking study published in 2023, scientists demonstrated that derivatives of (4-Amino-phenyl)-urea exhibit potent anti-proliferative activity against several human cancer cell lines, including those resistant to conventional chemotherapy drugs. These findings suggest that (4-Amino-phenyl)-urea-based compounds could serve as novel candidates for anti-cancer drug development.

Additionally, (4-Amino-phenyl)-urea has been investigated for its potential role in immunomodulatory therapies. Preclinical studies have shown that certain analogs of this compound can modulate immune responses by targeting specific cytokines or receptors, opening new avenues for treating autoimmune diseases and chronic inflammatory conditions.

Role in Agrochemicals and Pest Control

Beyond its biomedical applications, (4-Amino-phenyl)-urea has also found utility in the agrochemical industry. Recent research has focused on its potential as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism and fungal growth.

In 2023, a team of agricultural scientists reported that incorporating (4-Amino-phenyl)-urea into herbicidal formulations significantly enhanced their efficacy against weeds without adversely affecting crop plants. This discovery underscores the compound's potential as a sustainable alternative to traditional chemical pesticides, which often pose environmental risks.

Moreover, studies have explored the use of (4-Amino-phenyl)-urea-based compounds as biocontrol agents against plant pathogens such as Fusarium species and Phytophthora infestans. These findings highlight the compound's versatility across multiple application domains.

Materials Science and Nanotechnology Applications

The unique chemical properties of (4-Amino-phenyl)-urea, particularly its ability to form hydrogen bonds and engage in supramolecular interactions, make it an attractive candidate for applications in materials science and nanotechnology.

In recent years, researchers have utilized (4-Amino-phenyl)-urea-based molecules as building blocks for constructing self-assembled monolayers (SAMs) on various substrates. These SAMs exhibit remarkable stability and functionality, making them ideal for use in sensors, catalysis, and electronic devices.

A notable advancement was reported in 2023 when scientists developed a novel polymer material incorporating (4-Amino-phenyl)-urea strong>, which demonstrated exceptional mechanical strength and thermal stability compared to conventional polymers. This innovation holds promise for advancing materials science by providing new options for high-performance materials used in aerospace, automotive industries, and electronics.













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